(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
Without specific information on “(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride”, it’s difficult to describe its exact mode of action. Compounds containing the pyrrolidine ring are known to interact with their targets in a variety of ways, often involving binding to a specific site on a protein or enzyme .
Biochemical Pathways
Trifluoromethyl-containing compounds are often used in the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds.
Biology
The compound has applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated nature can improve the binding affinity and selectivity of potential drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds also contain trifluoromethyl groups and are used in similar applications, such as organic synthesis and materials science.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
What sets (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride apart is its specific stereochemistry and the presence of two trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H/t3-,4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPIVTVDYROKZ-HKTIBRIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.